Ethyl 2-(cyclopropylamino)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULIOAYHEJWNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of α Amino Acid Ester Derivatives in Organic Chemistry
Alpha-amino acid esters are a pivotal class of compounds in organic chemistry, serving as versatile building blocks and key intermediates in a multitude of synthetic endeavors. These derivatives, which feature an esterified carboxyl group of an amino acid, are fundamental to peptide chemistry. In peptide synthesis, the ester group often acts as a protecting group for the C-terminus of an amino acid while its N-terminus is coupled with another amino acid. fiveable.me The use of active esters, which are pre-activated forms of α-amino acid esters, is a crucial strategy to facilitate peptide bond formation while mitigating the risk of racemization, a common challenge in peptide synthesis. fiveable.menih.gov
Beyond their role in creating peptides, α-amino acid esters are highly valued as chiral building blocks. acs.orggeorganics.sk Originating from the readily available and optically pure pool of natural amino acids, they provide a straightforward entry to complex chiral molecules. acs.orgacs.org Synthetic chemists utilize these esters in a variety of stereoselective transformations to construct non-proteinogenic amino acids, β-amino alcohols, and other biologically active compounds. sanjaychemindia.comorganic-chemistry.org The ester functionality can be readily transformed into other groups, such as aldehydes or alcohols, which then serve as handles for further carbon-carbon bond-forming reactions. acs.org
The reactivity of the α-position and the amino group allows for a wide array of chemical modifications, leading to the synthesis of novel amino acid derivatives with unique properties. nih.govlibretexts.org These derivatives are instrumental in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. libretexts.org Metal complexes of α-amino acid esters have also garnered significant attention as catalysts in asymmetric synthesis and as models for bio-inorganic processes. nist.gov
The Cyclopropylamino Moiety: Structural Characteristics and Synthetic Utility
The cyclopropylamino group, which consists of a cyclopropane (B1198618) ring attached to an amino group, imparts unique structural and electronic properties to a molecule. longdom.org The three-membered ring is characterized by significant ring strain due to its compressed bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. longdom.org This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a property that can be harnessed in synthetic transformations. acs.org
The synthetic utility of the cyclopropylamino moiety is extensive, particularly in medicinal chemistry and agrochemistry. acs.orgacs.org Its incorporation into drug candidates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The rigid structure of the cyclopropyl (B3062369) group can help to lock a molecule into a specific conformation, which can lead to enhanced binding to biological targets. nih.gov Furthermore, this moiety is found in a number of approved drugs and agrochemicals. For instance, several fluoroquinolone antibiotics contain a cyclopropylamino substituent, which is crucial for their antibacterial activity. georganics.sk The synthesis of cyclopropylamines can be achieved through various methods, including the Kulinkovich reaction, Curtius rearrangement of cyclopropyl acyl azides, and metal-catalyzed cyclopropanations. acs.orgacs.org
Overview of Propanoate Ester Functional Group in Chemical Transformations
The propanoate ester functional group, specifically an ethyl propanoate in this context, is a common feature in organic molecules and plays a significant role in various chemical transformations. As an ester, it is generally less reactive than an acyl chloride or an anhydride (B1165640) but can undergo a range of important reactions.
One of the most fundamental reactions of propanoate esters is hydrolysis, which can be catalyzed by either acid or base. libretexts.orgtsfx.edu.au Acid-catalyzed hydrolysis is a reversible process that yields propanoic acid and ethanol (B145695). chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a salt of propanoic acid (a propanoate) and ethanol. tsfx.edu.auchemguide.co.uk
Propanoate esters are also valuable intermediates in carbon-carbon bond-forming reactions. They can participate in Claisen condensations and related reactions where the α-protons are sufficiently acidic to be removed by a strong base, forming an enolate. This enolate can then act as a nucleophile, attacking another ester molecule. Additionally, propanoate esters can serve as precursors for other functional groups. Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride, yields propanol. Transesterification, the reaction of an ester with an alcohol in the presence of an acid or base catalyst, allows for the conversion of an ethyl propanoate into other alkyl propanoates. pearson.com The reactivity of the propanoate ester is influenced by the nature of the alcohol and the reaction conditions. ceon.rs
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For a molecule like "Ethyl 2-(cyclopropylamino)propanoate," DFT calculations, likely employing functionals such as B3LYP with a basis set like 6-311G, could be used to determine its optimized geometry, bond lengths, and bond angles. The calculated vibrational frequencies from such studies can be used to predict the infrared spectrum of the molecule. For instance, in a study on ethyl propionate, DFT calculations were employed to assign the vibrational peaks observed in its infrared spectrum, particularly the characteristic C=O stretching frequency mdpi.com.
Furthermore, DFT can be used to calculate various electronic properties that provide insights into the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Non-planar structure with specific bond lengths and angles for the cyclopropyl (B3062369), amino, and propanoate moieties. | Provides the most stable three-dimensional arrangement of the atoms. |
| HOMO Energy | Relatively high, localized primarily on the nitrogen atom of the amino group. | Indicates the region most susceptible to electrophilic attack. |
| LUMO Energy | Relatively low, centered around the carbonyl group of the ester. | Indicates the region most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| Dipole Moment | Non-zero | Indicates the polar nature of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are qualitative predictions based on the expected electronic behavior of the functional groups present in the molecule and are not derived from a specific computational study on this compound.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost compared to DFT.
Ab initio calculations on amino acids and their esters have been performed to study their conformational preferences and electronic properties nih.govacs.org. For "this compound," ab initio methods could be employed to obtain a more accurate description of its electronic structure and to benchmark the results obtained from DFT calculations. High-level ab initio calculations would be particularly useful for studying subtle electronic effects, such as the influence of the cyclopropyl group on the basicity of the adjacent nitrogen atom.
Conformational Analysis and Molecular Modeling
The flexibility of the single bonds in "this compound" allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies.
Computational studies on N-cyclopropyl amides have revealed interesting conformational behaviors nih.gov. For instance, N-cyclopropylacetamide exhibits a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, which is uncommon in other secondary amides nih.gov. This is attributed to the unique steric and electronic properties of the cyclopropyl group. Similarly, "this compound" is expected to have a complex conformational landscape due to the rotation around the C-N bond connecting the cyclopropyl group and the propanoate backbone, as well as rotations within the ethyl ester group.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and activation energies.
For "this compound," computational methods could be used to investigate various reactions, such as its synthesis, hydrolysis of the ester group, or reactions involving the cyclopropylamine (B47189) moiety. For example, the mechanism of ester hydrolysis, a fundamental reaction for this class of compounds, has been studied computationally for carboxylesterases nih.gov. Such studies reveal the step-by-step process of the reaction, including the formation of tetrahedral intermediates and the role of catalytic residues nih.gov.
Computational studies could also shed light on the reactivity of the cyclopropylamine group. The strained three-membered ring of the cyclopropyl group can participate in unique chemical transformations. Theoretical calculations can help to predict the regioselectivity and stereoselectivity of reactions involving this functional group.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For "this compound," DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, the N-H stretch of the secondary amine, and various C-H and C-C stretching and bending modes of the cyclopropyl and ethyl groups. A study on the ethyl propionate–n-propanol system utilized DFT calculations to assign the C=O stretching frequencies observed in the experimental IR spectra mdpi.com.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group |
| ¹H NMR | Chemical shifts for protons on the cyclopropyl ring, the α-carbon, the ethyl group, and the N-H proton. | Cyclopropyl, CH, CH₂, CH₃, NH |
| ¹³C NMR | Chemical shifts for the carbonyl carbon, carbons of the cyclopropyl ring, and carbons of the ethyl group. | C=O, Cyclopropyl, CH₂, CH₃ |
| IR Spectroscopy | Vibrational frequency for the C=O stretch. | Ester carbonyl |
| IR Spectroscopy | Vibrational frequency for the N-H stretch. | Secondary amine |
Note: The predicted parameters in this table are based on the expected spectroscopic behavior of the functional groups present in the molecule and are not from a specific computational study on this compound.
By comparing the computationally predicted spectra with experimentally obtained spectra, a detailed structural assignment of "this compound" can be achieved. Any discrepancies between the predicted and experimental data can provide further insights into the molecule's structure and environment.
Structural Modifications and Analogues of Ethyl 2 Cyclopropylamino Propanoate
Variations at the Amino Group (e.g., different cycloalkylamines or substituted amines)
The cyclopropylamino moiety is a key feature of the title compound, but it can be replaced with a wide array of other amine groups to explore the impact of steric and electronic effects. General synthetic routes for preparing N-substituted amino acids and their esters are well-established and can be adapted for this purpose. google.com These methods often involve the reaction of a keto-ester precursor with a primary or secondary amine through reductive amination.
Research into analogous compounds has shown the synthesis of various N-substituted derivatives. For instance, studies on N-(2-aminoethyl)benzamide analogues have demonstrated the synthesis of halo- and nitro-substituted variants. nih.gov Similarly, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogues highlights the possibility of incorporating complex heterocyclic amines. nih.gov The modification of ibuprofen (B1674241) with various amino acid esters further illustrates the principle of varying the amine component to alter a molecule's properties. mdpi.com These examples underscore the chemical feasibility of replacing the cyclopropyl (B3062369) group with other cyclic or acyclic, substituted or unsubstituted amines.
| Amine Substituent Type | Example from Analogous Structures | Potential Synthetic Method | Reference |
|---|---|---|---|
| Substituted Aryl | N-aryl sulfonamides | Reaction with arylsulfonyl chlorides | researchgate.net |
| Heterocyclic Amines | Substituted aminothiazoles | Condensation reactions | nih.gov |
| Substituted Alkylamines | N-(2-aminoethyl)benzamide analogues | Amide coupling | nih.gov |
| Amino Acid Esters | Isopropyl amino acid esters | Esterification followed by coupling | mdpi.com |
Modifications of the Propanoate Carbon Chain (e.g., branching, unsaturation)
Altering the propanoate carbon chain introduces further structural diversity. Modifications can include introducing alkyl branches, unsaturation (double or triple bonds), or other functional groups along the three-carbon backbone. An unexpected reaction of ethyl 2-(diethylphosphono)propionate with 1,3-cyclopentanediones resulted in a ring-cleavage, yielding a 4-oxohexanoic acid ethyl ester derivative, demonstrating a significant modification of the core structure. researchgate.net
The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives shows that significant aryl and heterocyclic groups can be added to the C-3 position of the propanoate chain through methods like hydroarylation. mdpi.com Furthermore, the synthesis of β-enamino esters from β-keto esters provides a route to introduce both a double bond and a nitrogen functionality into the carbon backbone. organic-chemistry.org These examples indicate that the propanoate chain of Ethyl 2-(cyclopropylamino)propanoate is a viable target for structural changes, including branching and the introduction of unsaturation or complex substituents. mdpi.comnih.gov
Ester Group Diversification (e.g., methyl, benzyl (B1604629), other alkyl esters)
The ester group is one of the most readily modified functionalities in the molecule. Standard esterification or transesterification reactions allow for the replacement of the ethyl group with a variety of other alkyl or aryl groups, such as methyl or benzyl, to modulate properties like solubility and reactivity. cir-safety.org
The synthesis of different esters is widely reported in the literature.
Methyl Esters : The synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been described, showcasing a related structure with a methyl ester. nih.gov Chemo-enzymatic methods have also been employed to produce methyl (S)-3-(oxiran-2-yl)propanoates. mdpi.com
Benzyl Esters : Benzyl esters are also common and can be synthesized through various methods, including the direct esterification of C-H bonds in the presence of a catalyst or using reagents like 2-benzyloxypyridine. researchgate.netd-nb.infobeilstein-journals.org The synthesis of Benzyl (R)-2-(acetylthio)propanoate, a sulfur analogue of benzyl lactate, provides a specific example of a modified propanoate with a benzyl ester group. mdpi.com
Other Alkyl Esters : A wide range of other alkyl esters are used in various applications, and their synthesis generally follows standard procedures like Fischer esterification. cir-safety.orgwikipedia.org
| Ester Group | Synthetic Method Example | Reference |
|---|---|---|
| Methyl | Chemo-enzymatic synthesis | mdpi.com |
| Ethyl | Fischer esterification of ethanol (B145695) and propionic acid | wikipedia.org |
| Benzyl | Using 2-benzyloxypyridine and methyl triflate | d-nb.infobeilstein-journals.org |
| Isopropyl | Esterification with isopropanol | mdpi.com |
Synthesis and Characterization of Chiral Analogues
The C-2 position of the propanoate moiety in this compound is a stereocenter, meaning the compound can exist as different enantiomers. The synthesis of specific chiral analogues is of significant interest as stereoisomers can have distinct biological activities and properties.
Several stereoselective synthetic methods have been developed for related amino esters. A highly stereoselective reduction of N-benzyl enamines using a trichlorosilane-mediated process has been developed to produce β-amino esters with high enantiomeric purity (>98% e.e.). unimi.it This method offers a metal-free approach to controlling the stereochemistry of the final product. unimi.it
Enzymatic methods also provide powerful tools for chiral synthesis. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for instance, can catalyze aldol (B89426) additions to generate compounds with two new stereocenters, a technique used to create chiral acyclic nucleoside analogues. nih.gov Lipase-mediated enzymatic reactions have been used for the efficient synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which are valuable precursors for other chiral molecules. mdpi.com These established methodologies for stereoselective synthesis could be applied to produce enantiomerically pure forms of this compound and its analogues. unimi.it
Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
Although direct examples of the use of ethyl 2-(cyclopropylamino)propanoate as a key intermediate in multi-step complex organic synthesis are not extensively documented, the functionalities within the molecule suggest its potential in this capacity. The secondary amine can undergo a variety of reactions, such as N-alkylation, N-acylation, and N-arylation, to introduce new substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The cyclopropyl (B3062369) group itself is a strained ring system that can participate in ring-opening reactions under certain conditions, providing access to different carbon skeletons.
The synthesis of related compounds, such as ethyl 3-(3-aminophenyl)propanoate (B2654546), highlights the utility of amino-functionalized propanoates as intermediates in the preparation of more complex molecules. nih.gov For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate has been developed, underscoring the importance of such structures in synthetic chemistry. nih.gov
Utilization in the Synthesis of Agrochemicals
While there is no direct evidence of this compound being used in the synthesis of commercial agrochemicals, the structural motifs present in the molecule are found in some active compounds. The cyclopropyl ring is a feature of certain classes of herbicides and insecticides, contributing to their biological activity. Similarly, the amino-propanoate scaffold can be found in various bioactive molecules.
For instance, the synthesis of pyrethroid hapten compounds, which are used in the development of immunoassays for pesticide residue analysis, involves cyclopropyl structures. patsnap.com This suggests that a compound like this compound could potentially serve as a building block for the synthesis of novel agrochemical candidates or their analytical standards. The agrochemical industry often utilizes ester compounds in the development of pesticides and herbicides. patsnap.com
Building Block for Advanced Materials and Polymers
The application of this compound as a building block for advanced materials and polymers is not well-documented in current literature. However, its bifunctional nature—possessing both a secondary amine and an ester group—theoretically allows it to be used in polymerization reactions. For example, the amine and ester functionalities could be used in polycondensation reactions to form polyamides or poly(ester-amide)s.
Research in materials science has explored the use of related compounds in the synthesis of polymers. For example, ethyl propanoate has been investigated for its role in creating biodegradable polymers and environmentally friendly plasticizers. patsnap.com The development of such materials is a growing area of interest, and novel monomers are continuously being explored.
Precursor for Other Chemically Relevant Derivatives
The chemical structure of this compound makes it a plausible precursor for a variety of other chemically relevant derivatives. The reactivity of the secondary amine allows for the synthesis of a range of N-substituted compounds. The ester functionality can be readily transformed into other functional groups.
For example, reduction of the ester would yield the corresponding amino alcohol, a valuable chiral building block. Hydrolysis of the ester would provide the free amino acid, which could be used in peptide synthesis or as a chiral ligand in asymmetric catalysis. Reaction with various reagents could lead to the formation of heterocyclic compounds, which are of significant interest in medicinal chemistry. The synthesis of succinimide (B58015) derivatives from related propanoates demonstrates how these molecules can be elaborated into more complex structures with potential biological activity. nih.govmdpi.com
Future Research Directions and Emerging Trends
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will likely focus on developing more sustainable methods for the synthesis of Ethyl 2-(cyclopropylamino)propanoate, moving away from traditional methods that may involve harsh conditions or hazardous reagents.
Key areas of exploration could include:
Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases or aminotransferases, could offer highly selective and environmentally benign routes to chiral amino acid esters. njit.edumdpi.com For instance, lipase-catalyzed Michael addition of cyclopropylamine (B47189) to an appropriate acrylate precursor in a continuous-flow system could provide a green and efficient synthesis. mdpi.com
Use of Greener Solvents: Research into replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives is a major trend. Ionic liquids, which are non-volatile and can act as both solvent and catalyst, have been successfully used for the esterification of other amino acids and could be applied here. njit.eduresearchgate.net
Catalytic Approaches: The development of novel catalysts that can facilitate the synthesis under milder conditions with higher atom economy is crucial. This could involve exploring new metal-based or organocatalysts for the key bond-forming reactions.
Solvent-Less and Alternative Energy Inputs: Techniques like resonant acoustic mixing (RAM) that enable solvent-less or minimal-solvent reactions are gaining traction for their sustainability benefits. chemrxiv.org Exploring such technologies for the synthesis of this compound could significantly reduce waste generation.
| Proposed Sustainable Method | Key Advantages | Relevant Research Area |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst. | Biocatalysis |
| Ionic Liquid Media | Low volatility, potential for catalyst recycling. | Green Chemistry |
| Continuous-Flow Reaction | Improved safety, better process control, scalability. | Process Chemistry |
| Solvent-Less Synthesis (e.g., RAM) | Drastic reduction in solvent waste. | Mechanochemistry |
Exploration of Novel Catalytic Transformations Involving the Compound
The unique combination of a secondary amine, an ester, and a strained cyclopropyl (B3062369) ring in this compound makes it an interesting substrate for a variety of catalytic transformations. Future research could unlock new synthetic pathways and lead to a diverse library of derivatives.
Potential catalytic transformations to be explored include:
C-N Cross-Coupling Reactions: The secondary amine functionality could be a handle for palladium or nickel-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, a common strategy in medicinal chemistry. acs.orgresearchgate.net Recent advances have enabled the monoarylation of cyclopropylamine at room temperature. acs.orgchemrxiv.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. The cyclopropylamine moiety could potentially engage in novel cycloaddition reactions, such as a [3+2] cycloaddition with olefins, initiated by single-electron transfer. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds adjacent to the nitrogen atom represents an atom-economical way to build molecular complexity. Redox-neutral methods for the functionalization of amine α-C–H bonds are an active area of research. nih.gov
Transformations of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, such as amides, through standard transformations. These derivatives could then be used in peptide synthesis or as building blocks for more complex molecules. libretexts.org
Application in Supramolecular Chemistry and Self-Assembly
Amino acids and their derivatives are well-known building blocks for the construction of ordered supramolecular structures and soft materials due to their ability to form multiple non-covalent interactions. mdpi.com The specific structural features of this compound could be harnessed in the field of supramolecular chemistry.
Future research could investigate:
Self-Assembly into Nanostructures: The interplay of hydrogen bonding from the N-H group, potential π-π stacking if aromatic moieties are introduced, and hydrophobic interactions of the ethyl and cyclopropyl groups could drive the self-assembly of this molecule into well-defined nanostructures like fibers, ribbons, or vesicles in appropriate solvents. mdpi.comacs.org
Host-Guest Chemistry: The molecule could act as a guest for larger macrocyclic hosts, or derivatives could be designed to act as hosts for smaller molecules or ions. The cyclopropyl group could play a role in the binding selectivity due to its specific size and electronic properties.
Formation of Gels and Soft Materials: Amino acid-based molecules are known to form hydrogels or organogels. mdpi.com The potential of this compound and its derivatives to form such soft materials could be explored for applications in areas like drug delivery or tissue engineering.
| Potential Supramolecular Application | Key Driving Interactions | Possible Material Outcome |
| Nanostructure Formation | Hydrogen bonding, hydrophobic interactions. | Fibers, vesicles, ribbons. |
| Host-Guest Complexation | van der Waals forces, electrostatic interactions. | Selective molecular recognition systems. |
| Organogelation | Intermolecular hydrogen bonding network. | Soft materials for various applications. |
Advanced Analytical Method Development for In-Situ Reaction Monitoring
To optimize the synthesis and transformations of this compound, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. The development and application of advanced analytical methods for real-time, in-situ monitoring will be crucial.
Emerging trends in this area include:
Spectroscopic Techniques: The use of in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, products, and intermediates without the need for sampling. mt.comresearchgate.net This allows for rapid reaction optimization and a deeper mechanistic understanding. mt.comspectroscopyonline.com
Process Analytical Technology (PAT): Integrating these in-situ analytical techniques into a PAT framework can lead to more robust and reproducible synthetic processes, which is particularly important for potential scale-up.
Mass Spectrometry-Based Methods: Real-time monitoring of reaction mixtures using mass spectrometry can provide detailed information about the species present, even at very low concentrations.
Computational Design of Novel Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. thepharmajournal.com These approaches can be applied to design novel derivatives of this compound with tailored reactivity and functionality.
Future research directions in this domain include:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites in the molecule, study reaction mechanisms, and understand the electronic properties of the cyclopropyl group.
Quantitative Structure-Activity Relationship (QSAR): If derivatives are screened for a particular biological activity, QSAR models can be developed to correlate their structural features with their activity. nih.gov This can guide the design of more potent compounds. For instance, QSAR has been used to guide the synthesis of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives as potent enzyme inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational preferences of the molecule and its interactions with other molecules, such as enzymes or receptors, which is crucial for drug design. nih.gov Computational protein design methods can also be employed to explore potential stabilizing mutations if the molecule is to be incorporated into a peptide or protein. researchgate.netplos.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(cyclopropylamino)propanoate, and how can purity be assessed?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylamine can react with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux . Purity is assessed using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvents or unreacted starting materials in H NMR spectra) .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- H NMR : Key signals include the cyclopropyl group (δ 0.5–1.2 ppm, multiplet), ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and the NH proton (δ 2.5–3.0 ppm, broad) .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH (~3300 cm⁻¹) confirm functional groups .
Q. What solvent systems are suitable for recrystallization, and how does solvent choice impact yield?
- Methodology : Ethanol/water mixtures (70:30 v/v) are ideal due to the compound’s moderate polarity. Solvent polarity directly affects crystal lattice formation: highly polar solvents (e.g., acetone) may reduce yield by increasing solubility, while nonpolar solvents (e.g., hexane) may precipitate impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electron density maps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the ester carbonyl (C=O) shows high electrophilicity (F⁻ > 0.1), making it prone to hydrolysis . Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in basic aqueous solutions) corroborates computational predictions .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?
- Methodology :
- Assay Validation : Replicate studies using standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in certain models explains activity discrepancies .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, cell passage number) across studies .
Q. How does steric hindrance from the cyclopropyl group influence stereoselective reactions involving this compound?
- Methodology : Chiral HPLC or SFC separates enantiomers, while NOESY NMR identifies spatial proximity between the cyclopropyl group and reactive centers. For example, in ester hydrolysis, the cyclopropyl ring’s rigidity may favor axial attack by nucleophiles, leading to stereochemical outcomes predicted by molecular mechanics simulations (e.g., MMFF94 force field) .
Key Considerations for Researchers
- Contradictory Evidence : Discrepancies in biological data may arise from metabolic instability or assay-specific conditions. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Advanced Applications : Explore the compound’s role as a chiral building block in peptidomimetics or as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
